2-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O7S and its molecular weight is 447.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
2-tosyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is involved in the synthesis of compounds that exhibit a range of bioactivities. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antiproliferative activities against cancer cells, demonstrating effectiveness in inhibiting PC3 cells and showing moderate activities against Bcap37 and BGC823 cells (Linhong Jin et al., 2006).
Antimicrobial and Enzyme Inhibition
Derivatives have also been designed and synthesized with multifunctional moieties, evaluated for their antibacterial and anti-enzymatic potentials. Notably, some compounds demonstrated good inhibitory activity against gram-negative bacterial strains and showed low potential against lipoxygenase (LOX) enzyme, with insights into their cytotoxic behavior provided by hemolytic study (K. Nafeesa et al., 2017).
Antitumor and Antioxidant Activities
Compounds synthesized from this compound or related structures have been evaluated for their antitumor activity, with several showing promising results against various cancer cell lines. For example, some novel 3-benzyl-4(3H)quinazolinone analogues demonstrated broad-spectrum antitumor activity, with mean GI50 values indicating significant potency compared to the positive control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016). Moreover, coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, characterized, and shown to exhibit significant antioxidant activity, highlighting the effect of hydrogen bonding on self-assembly processes (K. Chkirate et al., 2019).
Mechanism of Action
Target of action
Compounds with a 3,4,5-trimethoxyphenyl fragment have been explored as microtubule destabilizers . Microtubules are promising targets for anticancer drug discovery due to their integral role in mitotic spindle formation during cell division .
Mode of action
These compounds interact with the αβ-tubulin dimer at the colchicine binding site and destabilize microtubules . The interaction mechanism and conformational modes triggered by binding of these compounds at the colchicine binding site of αβ-tubulin dimer have been studied using molecular dynamics simulation and conformational modes analysis .
Biochemical pathways
By disrupting the microtubule dynamics, these compounds cause mitotic arrest of rapidly dividing cancer cells and apoptosis-driven cancer cell death .
Result of action
The molecular and cellular effects of these compounds’ action include causing a cell cycle arrest in the G2/M phase and microtubule destabilization .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-12-5-7-14(8-6-12)31(25,26)11-17(24)21-20-23-22-19(30-20)13-9-15(27-2)18(29-4)16(10-13)28-3/h5-10H,11H2,1-4H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKUWKDMNDBCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.